Methyl 6-(bromomethyl)picolinate Methyl 6-(bromomethyl)picolinate
Brand Name: Vulcanchem
CAS No.: 146462-25-1
VCID: VC21166272
InChI: InChI=1S/C8H8BrNO2/c1-12-8(11)7-4-2-3-6(5-9)10-7/h2-4H,5H2,1H3
SMILES: COC(=O)C1=CC=CC(=N1)CBr
Molecular Formula: C8H8BrNO2
Molecular Weight: 230.06 g/mol

Methyl 6-(bromomethyl)picolinate

CAS No.: 146462-25-1

Cat. No.: VC21166272

Molecular Formula: C8H8BrNO2

Molecular Weight: 230.06 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-(bromomethyl)picolinate - 146462-25-1

Specification

CAS No. 146462-25-1
Molecular Formula C8H8BrNO2
Molecular Weight 230.06 g/mol
IUPAC Name methyl 6-(bromomethyl)pyridine-2-carboxylate
Standard InChI InChI=1S/C8H8BrNO2/c1-12-8(11)7-4-2-3-6(5-9)10-7/h2-4H,5H2,1H3
Standard InChI Key GLLACFRFEBEMED-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=CC(=N1)CBr
Canonical SMILES COC(=O)C1=CC=CC(=N1)CBr

Introduction

Chemical Identity and Structural Characteristics

Basic Chemical Information

Methyl 6-(bromomethyl)picolinate (CAS No. 146462-25-1) is an organic compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 g/mol . It is a derivative of picolinic acid, characterized by a pyridine ring structure with a bromomethyl group at the 6-position and a methyl ester at the 2-position. The compound's IUPAC name is methyl 6-(bromomethyl)pyridine-2-carboxylate.

Structural Identifiers

The unique structural identifiers for methyl 6-(bromomethyl)picolinate provide standardized ways to represent this molecule in chemical databases and literature. Table 1 summarizes these identifiers:

Table 1: Structural Identifiers of Methyl 6-(bromomethyl)picolinate

Identifier TypeValue
InChIInChI=1S/C8H8BrNO2/c1-12-8(11)7-4-2-3-6(5-9)10-7/h2-4H,5H2,1H3
InChI KeyGLLACFRFEBEMED-UHFFFAOYSA-N
Canonical SMILESCOC(=O)C1=CC=CC(=N1)CBr
CAS Registry Number146462-25-1

Physical Properties

Understanding the physical properties of methyl 6-(bromomethyl)picolinate is crucial for its handling, storage, and application in various chemical processes. These properties, compiled from reliable sources, are presented in Table 2:

Table 2: Physical Properties of Methyl 6-(bromomethyl)picolinate

PropertyValue
Physical StateSolid
Density1.5±0.1 g/cm³
Boiling Point314.8±32.0 °C at 760 mmHg
Melting Point0°C
Flash Point144.2±25.1 °C
LogP1.21
Polar Surface Area39.19000
Index of Refraction1.563
Recommended Storage2-8°C

The compound's relatively high boiling point and flash point suggest thermal stability under normal laboratory conditions, while its LogP value indicates moderate lipophilicity .

Synthesis Methods and Procedures

Primary Synthetic Routes

Several methods have been developed for synthesizing methyl 6-(bromomethyl)picolinate, with the most common approaches involving either direct bromination of methyl 6-methylpicolinate or conversion from methyl 6-(hydroxymethyl)picolinate.

Bromination of Methyl 6-methylpicolinate

This method involves the radical bromination of methyl 6-methylpicolinate using N-bromosuccinimide (NBS) as the brominating agent and benzoyl peroxide as a radical initiator. The reaction typically proceeds under reflux conditions in carbon tetrachloride for several hours.

Conversion from Methyl 6-(hydroxymethyl)picolinate

A more commonly reported procedure involves the conversion of methyl 6-(hydroxymethyl)picolinate to the bromomethyl derivative using phosphorus tribromide (PBr3). According to documented protocols, this reaction is typically conducted at low temperatures (0°C) in chloroform .

Detailed Synthesis Procedure

Based on published literature, the following procedure represents a standard method for synthesizing methyl 6-(bromomethyl)picolinate:

"To a solution of methyl 6-(hydroxymethyl)picolinate (1.0 g, 5.98 mmol) in chloroform (25 mL) at 0°C was added PBr3 (phosphorus tribromide). The reaction mixture is then carefully monitored and processed to yield the desired product."

This procedure offers several advantages, including relatively mild conditions and good yield of the target compound.

Chemical Reactivity and Applications

Reaction Profile

The chemical reactivity of methyl 6-(bromomethyl)picolinate is largely dictated by two key functional groups: the bromomethyl group at the 6-position and the methyl ester at the 2-position. These groups enable various transformations that make this compound valuable in organic synthesis.

Nucleophilic Substitution Reactions

The bromomethyl group serves as an excellent leaving group, making the compound highly reactive toward nucleophiles. Common nucleophiles that react with methyl 6-(bromomethyl)picolinate include amines, thiols, and alkoxides, typically resulting in the displacement of the bromine atom.

Hydrolysis and Esterification

The methyl ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This transformation is often employed in the synthesis of biologically active compounds, particularly enzyme inhibitors .

Synthetic Applications

Methyl 6-(bromomethyl)picolinate serves as a valuable building block in the synthesis of more complex molecules with potential biological activity. Its applications in organic synthesis include:

Synthesis of Dipicolinic Acid Isosteres

The compound has been successfully employed in the synthesis of dipicolinic acid isosteres, which have shown promising activity as inhibitors of metallo-β-lactamases. These enzymes are responsible for bacterial resistance to β-lactam antibiotics, making such inhibitors valuable potential therapeutic agents .

Cross-Coupling Reactions

Methyl 6-(bromomethyl)picolinate participates in various palladium-catalyzed cross-coupling reactions, including Hirao cross-coupling and Stille coupling. These reactions enable the construction of more complex molecular architectures from this relatively simple building block .

Biological Activity and Research Applications

Inhibition of Metallo-β-lactamases

One of the most significant applications of methyl 6-(bromomethyl)picolinate and its derivatives is in the development of inhibitors for metallo-β-lactamases (MBLs). MBLs are enzymes produced by bacteria that confer resistance to β-lactam antibiotics by hydrolyzing the β-lactam ring .

Research has demonstrated that derivatives synthesized from methyl 6-(bromomethyl)picolinate exhibit significant inhibitory activity against various MBLs, including New Delhi metallo-β-lactamase (NDM-1), IMP-1, and VIM-2. The inhibition potency, expressed as IC50 values, varies depending on the specific MBL target, as shown in Table 3 :

Table 3: Inhibition Potency Against Various Metallo-β-lactamases

CompoundIC50 (μM)Target Enzyme
This compound< 10NDM-1
Isostere 1< 5NDM-1
Isostere 2< 20IMP-1
Isostere 3< 30VIM-2

Mechanism of Action

The mechanism through which methyl 6-(bromomethyl)picolinate derivatives inhibit metallo-β-lactamases involves binding to the active site of these enzymes. This binding prevents the enzymes from hydrolyzing β-lactam antibiotics, thereby restoring the effectiveness of these antibiotics against resistant bacterial strains .

The bromomethyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity or modulating their function. This reactivity makes the compound and its derivatives valuable tools for studying various biological processes and developing potential therapeutic agents.

Combination Therapy Studies

A notable research application highlighted in the literature involves the combination of methyl 6-(bromomethyl)picolinate derivatives with carbapenem antibiotics such as meropenem. Studies have shown that this combination can restore sensitivity to meropenem in bacterial strains producing NDM-1, increasing sensitivity by more than 1000-fold .

This finding is particularly significant in the context of the growing global challenge of antibiotic resistance, suggesting that methyl 6-(bromomethyl)picolinate derivatives could play a role in combination therapies designed to overcome bacterial resistance mechanisms .

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